
2-Bromobutan-1-ol
Overview
Description
2-Bromobutan-1-ol (also known as 2-bromo-1-butanol) is an organic compound with the molecular formula C4H9BrO. It is a brominated alcohol, where the bromine atom is attached to the second carbon of the butanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobutan-1-ol can be synthesized through the bromination of 1-butanol. This process typically involves a substitution reaction under acidic conditions. The reaction follows an S_N2 mechanism, where the hydroxyl group of 1-butanol is protonated by sulfuric acid, making it a good leaving group. Sodium bromide is then used as the bromide source .
Industrial Production Methods: In industrial settings, the preparation of 1-butanol, 2-bromo- involves similar principles but on a larger scale. The reaction is carried out in a controlled environment to manage the release of hydrobromic acid gas, which is corrosive and toxic .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobutan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, while reduction can convert it to alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (for forming alcohols) and other nucleophiles like thiols and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.
Major Products:
Substitution: Depending on the nucleophile, products can range from ethers to amines.
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Scientific Research Applications
2-Bromobutan-1-ol has diverse applications in scientific research:
Mechanism of Action
The primary mechanism by which 1-butanol, 2-bromo- exerts its effects is through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack by nucleophiles, leading to the formation of new bonds and compounds. This mechanism is crucial in organic synthesis and various chemical transformations .
Comparison with Similar Compounds
1-Bromobutane: Similar in structure but with the bromine atom on the first carbon.
2-Bromo-2-methylpropane: A tertiary brominated alcohol.
2-Chlorobutane: Similar but with a chlorine atom instead of bromine
Uniqueness: 2-Bromobutan-1-ol is unique due to its specific reactivity profile, particularly in S_N2 reactions. Its position of the bromine atom allows for distinct reaction pathways compared to its isomers and other halogenated alcohols .
Properties
IUPAC Name |
2-bromobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEOVPMTQBNCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539343 | |
| Record name | 2-Bromobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-63-1 | |
| Record name | 2-Bromo-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24068-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024068631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the reactivity of 2-Bromobutan-1-ol with Phosphorus Tribromide?
A1: Research indicates that this compound reacts with Phosphorus Tribromide (PBr3) to produce a mixture of products. [] Interestingly, this reaction yields not only the expected dibromide product but also a significant amount of monobromide. This suggests a degree of selectivity in the reaction mechanism, where the bromine atom from PBr3 doesn't always substitute both hydroxyl groups present in the starting material. Further investigation into the reaction conditions and mechanism could provide valuable insights into controlling the product distribution for this and similar reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


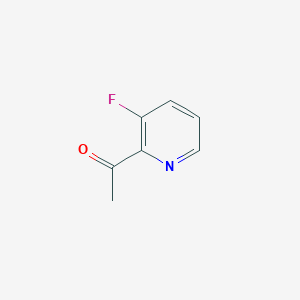


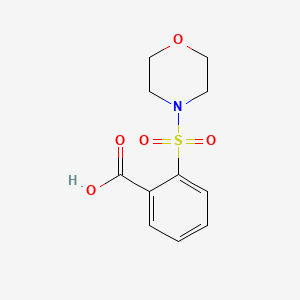

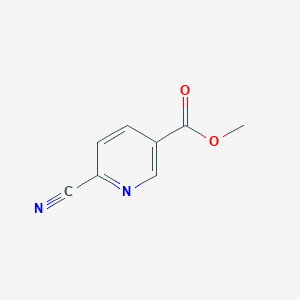
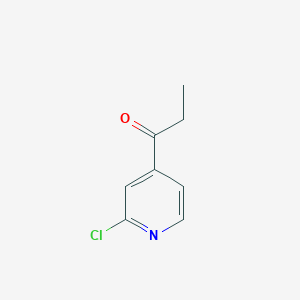

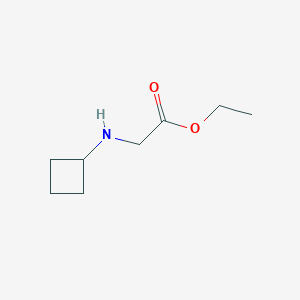



![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)

